2-bromo-3-(chloromethyl)phenol
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Overview
Description
2-bromo-3-(chloromethyl)phenol, also known as BCM, is a halogenated phenol compound. It is characterized by the presence of bromine and chlorine atoms attached to a phenol ring. This compound has unique physical and chemical properties that make it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(chloromethyl)phenol typically involves the bromination and chloromethylation of phenol derivatives. One common method includes the bromination of 3-(chloromethyl)phenol using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-(chloromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Chloromethylation: Chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-3-(chloromethyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-bromo-3-(chloromethyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(chloromethyl)phenol
- 2-chloro-3-(bromomethyl)phenol
- 3-bromo-2-(chloromethyl)phenol
Uniqueness
2-bromo-3-(chloromethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
1260674-44-9 |
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Molecular Formula |
C7H6BrClO |
Molecular Weight |
221.48 g/mol |
IUPAC Name |
2-bromo-3-(chloromethyl)phenol |
InChI |
InChI=1S/C7H6BrClO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H,4H2 |
InChI Key |
ICYGSBQQYGUDQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)CCl |
Purity |
95 |
Origin of Product |
United States |
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